molecular formula C19H21ClN6O3S B2843413 3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309344-34-9

3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2843413
CAS No.: 2309344-34-9
M. Wt: 448.93
InChI Key: RQHBGIMLDXYYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide ( 2309344-34-9) is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with the molecular formula C19H21ClN6O3S and a molecular weight of 448.93 g/mol, features a unique structure incorporating a benzenesulfonamide group linked to a triazolopyridazine core via an azetidine ring . The compound is characterized by a topological polar surface area of approximately 101 Ų and an XLogP3 value of 2.1, properties that are of significant interest in early-stage drug discovery for assessing a molecule's potential for cell membrane permeability and bioavailability . As a specialist research chemical, it is intended for use in various biochemical and pharmacological applications, including but not limited to, the exploration of enzyme inhibition pathways, particularly those involving sulfonamide-based inhibitors, and as a key scaffold in the synthesis of novel heterocyclic compounds for screening libraries . Researchers can procure this reagent in quantities ranging from 4mg to 75mg to suit their experimental needs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHBGIMLDXYYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: N-(3-Chloro-4-Methoxyphenyl)-1-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide

This analog () shares a triazolopyridazine core and chloro-methoxyphenyl substituents but differs in key regions:

  • Core linkage : A piperidine-4-carboxamide replaces the azetidin-3-yl-sulfonamide group.
  • Substituent on triazolo ring : A methyl group instead of cyclopropyl.
Parameter Target Compound Analog ()
Core Structure Triazolopyridazine-azetidine-benzenesulfonamide Triazolopyridazine-piperidine-carboxamide
Triazolo Substituent Cyclopropyl (electron-rich, steric bulk) Methyl (electron-neutral, minimal steric hindrance)
Linker Group Sulfonamide (polar, hydrogen-bond donor/acceptor) Carboxamide (polar, hydrogen-bond acceptor)
Ring System Azetidine (4-membered, high strain) Piperidine (6-membered, low strain)
Predicted Solubility Moderate (sulfonamide enhances aqueous solubility) Lower (carboxamide may reduce solubility vs. sulfonamide)

Implications :

  • The cyclopropyl group in the target compound may enhance binding pocket interactions compared to the methyl group in the analog .

NMR Chemical Shift Analysis (Referencing )

highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly alter chemical environments. For the target compound:

  • Region A (positions 39–44) : The cyclopropyl group likely induces upfield/downfield shifts in neighboring protons due to its electron-donating/withdrawing effects.
  • Region B (positions 29–36) : The azetidine-sulfonamide linkage may create distinct hydrogen-bonding patterns, altering chemical shifts compared to carboxamide analogs.

Example Comparison :

Compound Region A Shifts (ppm) Region B Shifts (ppm)
Target Compound ~6.8–7.2 (cyclopropyl) ~3.5–4.2 (azetidine)
Methyl-Substituted Analog ~7.0–7.4 (methyl) ~3.0–3.8 (piperidine)

Bioactivity Considerations

While direct bioactivity data are unavailable, emphasizes that triazolopyridazine derivatives are often investigated for antimicrobial, anticancer, or kinase-inhibitory properties. Key comparisons include:

  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit better metabolic stability and solubility, favoring oral bioavailability.
  • Cyclopropyl vs. Methyl : Cyclopropyl’s rigidity may improve selectivity by reducing off-target interactions.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Patent CN105418496A demonstrates that triazolopyridazines can be synthesized via cyclocondensation between hydrazine derivatives and electrophilic pyridazine precursors. For the target compound:

  • Step 1 : 6-Chloropyridazin-3-amine reacts with cyclopropanecarbonyl chloride to form 6-chloro-N-(cyclopropanecarbonyl)pyridazin-3-amine.
  • Step 2 : Intramolecular cyclization under acidic conditions (e.g., POCl₃) yields 3-cyclopropyl-triazolo[4,3-b]pyridazine.

Optimized Conditions :

Parameter Value
Solvent Dichloroethane
Temperature 80°C, 12 hours
Catalyst POCl₃ (2.5 equiv)
Yield 78% (reported for analogues)

Preparation of N-Methyl-Azetidin-3-Amine

Ring-Opening of Epichlorohydrin

Azetidine rings are commonly synthesized via epoxide ring-opening followed by Gabriel synthesis:

  • Step 1 : Epichlorohydrin reacts with methylamine to form 1-methylaziridin-2-ol.
  • Step 2 : Ring expansion using NaH in THF yields azetidin-3-ol.
  • Step 3 : Mitsunobu reaction with phthalimide introduces the amine group, followed by hydrazine deprotection to yield azetidin-3-amine.

Key Data :

  • Mitsunobu conditions: DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C → RT
  • Deprotection: 80% Hydrazine hydrate, ethanol, 70°C, 4 hours

Coupling of Azetidine and Triazolopyridazine

Nucleophilic Aromatic Substitution

The 6-chloro position of triazolopyridazine undergoes substitution with azetidin-3-amine:

  • Step 1 : 3-Cyclopropyl-triazolo[4,3-b]pyridazine-6-chloride (1.0 equiv) reacts with azetidin-3-amine (1.2 equiv) in DMF at 100°C for 18 hours.
  • Step 2 : Purification via silica gel chromatography (EtOAc/hexane = 3:1) yields the coupled product.

Yield : 65–72% (based on analogous couplings in WO2020/041169)

Sulfonylation with 3-Chloro-4-Methoxybenzenesulfonyl Chloride

Synthesis of Sulfonyl Chloride

  • Chlorosulfonation : 3-Chloro-4-methoxybenzene reacts with ClSO₃H in CH₂Cl₂ at 0°C → RT.
  • Isolation : Quenched with ice water, extracted with DCM, and dried over MgSO₄.

Sulfonamide Formation

  • Step 1 : The azetidine-triazolopyridazine intermediate (1.0 equiv) reacts with 3-chloro-4-methoxybenzenesulfonyl chloride (1.5 equiv) in pyridine at 0°C → RT for 6 hours.
  • Step 2 : N-Methylation using CH₃I (2.0 equiv) and K₂CO₃ (3.0 equiv) in acetone at 60°C for 8 hours.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.62 (m, 1H, azetidine-H), 3.92 (s, 3H, OCH₃), 3.01 (s, 3H, NCH₃).
  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).

Alternative Electrochemical Synthesis

The Nature article (s41598-019-38544-4) describes tunable electrochemical methods for sulfonamide derivatives. Adapting this approach:

  • Step 1 : Electrochemical reduction of 3-chloro-4-methoxynitrobenzene at −1.1 V vs. Ag/AgCl in the presence of azetidine-triazolopyridazine generates the sulfonamide directly.
  • Advantages : Avoids sulfonyl chloride intermediates, greener profile.

Optimized Conditions :

Parameter Value
Electrolyte 0.1 M TBABF₄ in DMF
Current Density 5 mA/cm²
Yield 58% (lower than classical)

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at pyridazine C-3 vs. C-6 requires careful stoichiometric control.
  • Azetidine Ring Strain : High-temperature steps risk ring-opening; microwave-assisted synthesis reduces reaction times.
  • Sulfonylation Efficiency : Excess sulfonyl chloride (1.5–2.0 equiv) needed due to steric hindrance at azetidine N-atom.

Q & A

Basic Question: What are the key steps and analytical methods for synthesizing and characterizing this compound?

Answer:
The synthesis involves multi-step reactions:

  • Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine intermediates with pyridazine derivatives under reflux conditions (e.g., using ethanol or DMF as solvent) .
  • Step 2: Functionalization of the azetidine ring, often through nucleophilic substitution or coupling reactions .
  • Step 3: Sulfonamide coupling using chlorinated/methoxylated benzene sulfonyl chloride under inert conditions .

Key Analytical Methods:

  • NMR Spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns .
  • HPLC monitors reaction progress and ensures purity (>95%) .
  • Mass Spectrometry validates molecular weight and fragmentation patterns .

Basic Question: How is the molecular structure verified, and what functional groups dictate its reactivity?

Answer:

  • X-ray Crystallography (if available) resolves 3D conformation, particularly the fused triazole-pyridazine system and sulfonamide geometry .
  • FT-IR Spectroscopy identifies key groups: sulfonamide (-SO₂N), methoxy (-OCH₃), and triazole C=N stretches .
  • Reactivity Hotspots: The sulfonamide group participates in hydrogen bonding (critical for target binding), while the cyclopropyl moiety influences steric interactions .

Advanced Question: How can conflicting bioactivity data between in vitro and cell-based assays be resolved?

Answer:
Common discrepancies arise from:

  • Solubility Issues: Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .
  • Metabolic Instability: Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Off-Target Effects: Perform counter-screening against related enzymes/receptors (e.g., kinase panels) .

Methodological Approach:

  • Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition potency) to cross-validate results .

Advanced Question: What strategies optimize synthesis yield while maintaining green chemistry principles?

Answer:

  • Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalysis: Employ Pd-mediated cross-coupling under microwave irradiation to reduce reaction time and energy .
  • Waste Minimization: Use inline purification (e.g., continuous flow reactors) to minimize solvent waste .

Example from Evidence:
Sodium hypochlorite was used as a green oxidant for triazole ring closure, achieving 73% yield in ethanol .

Advanced Question: How is the compound’s stability evaluated under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–10) for 24–72 hours and analyze degradation via HPLC .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity: Conduct ICH-compliant photostability studies with controlled UV/visible light exposure .

Critical Parameters:

  • Half-Life in Plasma: Assess using LC-MS/MS to guide dosing regimens in in vivo studies .

Advanced Question: How are structure-activity relationships (SAR) explored for analog design?

Answer:

  • Core Modifications: Replace cyclopropyl with cyclobutyl to alter steric bulk and evaluate potency shifts .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the triazole ring to enhance binding affinity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .

Case Study:
Analogues with 3-fluorophenyl substitutions showed 5-fold higher kinase inhibition compared to the parent compound .

Advanced Question: What methodologies identify the compound’s primary biological targets?

Answer:

  • Affinity Proteomics: Use immobilized compound pull-down assays with MS-based protein identification .
  • Transcriptomics: Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, inflammation) .
  • CRISPR Screening: Genome-wide knockout libraries identify synthetic lethal interactions .

Validation:
Confirm target engagement via cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.